6-((2,5-Dimethoxyphenyl)(pyrrolidin-1-yl)methyl)benzo[d][1,3]dioxol-5-ol
Overview
Description
6-((2,5-Dimethoxyphenyl)(pyrrolidin-1-yl)methyl)benzo[d][1,3]dioxol-5-ol is a complex organic compound that belongs to the class of phenethylamines. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a benzo[d][1,3]dioxole moiety, and a dimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2,5-Dimethoxyphenyl)(pyrrolidin-1-yl)methyl)benzo[d][1,3]dioxol-5-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved by the condensation of catechol with formaldehyde under acidic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 2,5-dimethoxybenzyl chloride and a suitable Lewis acid catalyst.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of a suitable amine with a dihaloalkane, followed by cyclization.
Final Coupling Step: The final step involves the coupling of the pyrrolidine derivative with the benzo[d][1,3]dioxole derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
6-((2,5-Dimethoxyphenyl)(pyrrolidin-1-yl)methyl)benzo[d][1,3]dioxol-5-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, amine derivatives.
Scientific Research Applications
6-((2,5-Dimethoxyphenyl)(pyrrolidin-1-yl)methyl)benzo[d][1,3]dioxol-5-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system and its potential as a drug candidate.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-((2,5-Dimethoxyphenyl)(pyrrolidin-1-yl)methyl)benzo[d][1,3]dioxol-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and behavior.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-methylamphetamine (DOM): A phenethylamine derivative with similar structural features.
3,4-Methylenedioxy-N-methylamphetamine (MDMA): Another compound with a benzo[d][1,3]dioxole moiety.
2,5-Dimethoxy-4-iodoamphetamine (DOI): Shares the dimethoxyphenyl group and has similar pharmacological properties.
Uniqueness
6-((2,5-Dimethoxyphenyl)(pyrrolidin-1-yl)methyl)benzo[d][1,3]dioxol-5-ol is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the pyrrolidine ring, in particular, differentiates it from other similar compounds and may contribute to its specific interactions with molecular targets.
Properties
IUPAC Name |
6-[(2,5-dimethoxyphenyl)-pyrrolidin-1-ylmethyl]-1,3-benzodioxol-5-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-23-13-5-6-17(24-2)15(9-13)20(21-7-3-4-8-21)14-10-18-19(11-16(14)22)26-12-25-18/h5-6,9-11,20,22H,3-4,7-8,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BROZPKRZPREIPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(C2=CC3=C(C=C2O)OCO3)N4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397200 | |
Record name | 5T-0315 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
685107-83-9 | |
Record name | 5T-0315 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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